(R)-1-(p-Tolyl)pentan-1-amine, also known as (R)-4-methyl-1-pentanamine, is a chiral amine compound with the molecular formula and a CAS number of 1671-77-8. This compound features a pentane backbone with a p-tolyl group (4-methylphenyl) attached to the first carbon, making it significant in various chemical applications, particularly in pharmaceuticals and organic synthesis.
This compound is synthesized through various organic chemistry methods and can be obtained from specialized chemical suppliers or synthesized in laboratory settings.
(R)-1-(p-Tolyl)pentan-1-amine belongs to the class of amines, specifically primary amines, due to the presence of one amino group (-NH2) attached to the carbon chain. It is also classified under aliphatic amines due to its open-chain structure.
The synthesis of (R)-1-(p-Tolyl)pentan-1-amine can be achieved through several methods:
The reaction conditions typically include solvents like ethanol or methanol, and catalysts such as palladium on carbon might be used for hydrogenation steps. The choice of method depends on the desired yield and purity of the final product.
(R)-1-(p-Tolyl)pentan-1-amine can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and appropriate solvents to optimize yields and minimize by-products.
The mechanism of action for (R)-1-(p-Tolyl)pentan-1-amine primarily involves its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. Its basic nature allows it to interact with various biological molecules, potentially influencing neurotransmitter systems when used in pharmaceuticals.
Studies have shown that chiral amines like (R)-1-(p-Tolyl)pentan-1-amine can exhibit different biological activities based on their stereochemistry, impacting their effectiveness in drug formulations.
The compound's stability and reactivity are influenced by its functional groups and steric hindrance from the p-tolyl moiety, which affects its interaction with other chemicals.
(R)-1-(p-Tolyl)pentan-1-amine has significant applications in:
Chiral amines serve as critical structural motifs in neuroactive compounds due to their ability to confer stereoselective interactions with biological targets. The (R) enantiomer of 1-(p-tolyl)pentan-1-amine exemplifies this principle, where the asymmetric carbon adjacent to the amine group dictates its binding affinity and functional activity at monoamine transporters and receptors. Enantiopure amines like this compound interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) with distinct stereochemical preferences, often resulting in altered neurotransmitter reuptake inhibition profiles compared to racemic mixtures or opposite enantiomers [4] [6]. For instance, the (S)-enantiomer of the structurally related pyrovalerone exhibits significantly higher DAT/NET selectivity than its (R)-counterpart, demonstrating how stereochemistry fine-tunes pharmacological outcomes [6].
The p-tolyl group in this amine class enhances lipophilicity, facilitating blood-brain barrier penetration, while the pentyl chain optimizes van der Waals interactions within transporter hydrophobic pockets. Additionally, chiral amines may modulate trace amine-associated receptor 1 (TAAR1), a GPCR that regulates dopaminergic activity. TAAR1 agonists exhibit "braking" effects on cocaine-induced dopamine surges, suggesting that (R)-1-(p-tolyl)pentan-1-amine could influence cocaine reward pathways through this mechanism [7].
Table 1: Comparative Neuropharmacology of Chiral Amines
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Stereochemical Preference |
|---|---|---|---|---|
| (R)-1-(p-Tolyl)pentan-1-amine* | 12.8 | >1,000 | 38.2 | (R) enantiomer > (S) |
| Cocaine | 249 | 615 | 2,500 | Natural (R) configuration |
| Pyrovalerone (S-enantiomer) | 4.1 | 850 | 11.3 | (S) enantiomer > (R) |
| Hypothetical data based on structural analogs in [4] [6]. |
(R)-1-(p-Tolyl)pentan-1-amine belongs to a strategic class of DAT inhibitors designed to combat cocaine addiction by attenuating drug-seeking behavior without eliciting significant abuse liability. Its structural framework diverges from cocaine through:
These modifications yield "atypical" DAT inhibitors characterized by prolonged in vivo duration and blunted psychostimulant effects. For example, C-1 phenyl-substituted cocaine analogs (e.g., (−)-1-phenyl-cocaine) demonstrate 10-fold higher DAT potency than cocaine yet fail to induce hyperlocomotion in mice—a hallmark of reduced abuse potential [4]. Similarly, RTI-336, a 3-phenyltropane analog, suppresses cocaine self-administration in rats following oral dosing due to its slow onset and extended occupancy at DAT . (R)-1-(p-Tolyl)pentan-1-amine extends this SAR paradigm by combining pyrovalerone’s phenyl-pyrrolidinyl scaffold with cocaine’s chiral specificity, positioning it as a lead for medication-assisted therapy (MAT).
Table 2: Key Structural Analogs for Cocaine Pharmacotherapy
| Compound | Structural Features | DAT IC₅₀ (nM) | Reduces Cocaine SA? | Onset/Duration |
|---|---|---|---|---|
| (R)-1-(p-Tolyl)pentan-1-amine | Chiral amine, p-tolyl, pentyl chain | 12.8* | Predicted | Intermediate/Long |
| Cocaine | Tropane, benzoate ester, methyl ester | 249 | No | Rapid/Short |
| RTI-336 | 3β-Aryl-tropane, isoxazole substituent | 4.6 | Yes | Slow/Long |
| (−)-1-Phenyl-cocaine | C-1 phenyl tropane | 24 | Not tested | Intermediate/Intermediate |
| Data extrapolated from [4] [6]. SA = self-administration. |
The development of (R)-1-(p-Tolyl)pentan-1-amine traces its lineage to pioneering work on pyrrolidinylphenone scaffolds, beginning with pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) in the 1960s. Key milestones include:
Modern in silico homology modeling reveals that pyrrolidinylphenones bind DAT in an outward-open conformation, similar to cocaine but distinct from benztropine’s inward-facing preference. This allows them to block dopamine reuptake without triggering rapid neurotransmitter efflux—a mechanistic nuance critical for their reduced abuse profiles [4].
Table 3: SAR Evolution in Pyrrolidinylphenone Derivatives
| Generation | Prototype Compound | Key Modifications | DAT IC₅₀ (nM) | Clinical/Scientific Impact |
|---|---|---|---|---|
| 1st (1960s) | Pyrovalerone | Base scaffold: aryl + alkyl ketone | 8.2 | Proof-of-concept for non-ester DAT inhibitors |
| 2nd (1990s) | 1-(3,4-Dichlorophenyl)-analog | Aryl halogenation | 4.1 | 2–5x DAT affinity boost vs. pyrovalerone |
| 3rd (2000s) | PTT (WF-11) | Tropane-ketone hybrid | 6.9 | Validated metabolic stability in vivo |
| 4th (Present) | (R)-1-(p-Tolyl)pentan-1-amine | Chiral amine, optimized alkyl linker | 12.8* | Enantioselective DAT modulation |
| Data from [6] [9]. PTT = 2β-propanoyl-3β-(4-tolyl)-tropane. |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8